Sculponeatin N

Vue d'ensemble

Description

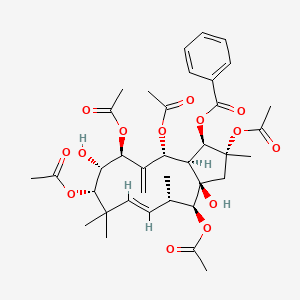

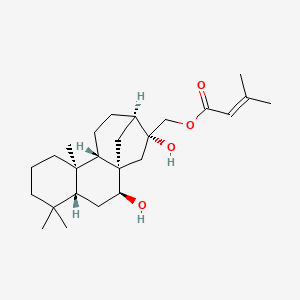

Sculponeatin N is an ent-kaurane diterpene derivative compound isolated from the plant Isodon sculponeata . It may have protective effects on lipid peroxidation-damaged live cells .

Synthesis Analysis

The total synthesis of Sculponeatin N has been achieved . Key features of the synthesis include a regio- and stereoselective aldol reaction to form a lactone, an intramolecular Diels–Alder reaction to install B and C rings simultaneously, and a radical cyclization to forge the D ring .Molecular Structure Analysis

Sculponeatin N is a 6,7-seco-ent-kaurane diterpenoid . The molecular structure includes a bicyclo[3.2.1]octane ring system .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Sculponeatin N include a regio- and stereoselective aldol reaction to form a lactone, an intramolecular Diels–Alder reaction to install B and C rings simultaneously, and a radical cyclization to forge the D ring .Applications De Recherche Scientifique

Traditional Medicine

Sculponeatin N is a bioactive polycyclic diterpene isolated from Isodon sculponeatus, a plant of the Isodon genus . Plants of this genus have found widespread use in traditional Chinese and Japanese medicine, with extracts from several species being used for the treatment of numerous ailments as far back as ancient times .

Cancer Research

The structural presence of enones within these compounds correlates strongly with cytotoxicity . For example, Sculponeatin N possesses activity against K562 and HepG2 cell lines . This suggests that Sculponeatin N could potentially be used in cancer research and treatment.

Chemical Synthesis

The total synthesis of Sculponeatin N has been achieved . Key features of the synthesis include diastereoselective Nazarov and ring-closing metathesis reactions, and a highly efficient formation of the bicyclo[3.2.1]octane ring system by a reductive radical cyclization . This could provide a new method for the synthesis of other similar compounds.

Study of Bioactive Polycyclic Diterpenes

Sculponeatin N is part of a wide variety of bioactive polycyclic 6,7-seco-terpenes that have been reported . These compounds have stimulated significant interest in their biosynthesis and made them attractive targets for total synthesis . Therefore, Sculponeatin N could be used as a model compound in the study of these types of compounds.

Safety and Hazards

Mécanisme D'action

Target of Action

Sculponeatin N is a bioactive polycyclic diterpene isolated from Isodon sculponeatus It has been reported to possess activity against k562 and hepg2 cell lines , suggesting that it may target certain cellular components or processes in these cells.

Mode of Action

It is known that the structural presence of enones within these compounds correlates strongly with cytotoxicity . This suggests that the interaction of Sculponeatin N with its targets may involve the enone functional group, leading to cytotoxic effects.

Biochemical Pathways

It is known that sculponeatin n is derived from the parent ent-kaurene carboskeleton by oxidative scission of the c6 c7 bond, with additional oxidations and skeletal rearrangements leading to further structural diversification . This suggests that Sculponeatin N may interact with and affect the biochemical pathways involving these structures.

Result of Action

Sculponeatin N has been reported to possess cytotoxic activity against K562 and HepG2 cell lines . This suggests that the molecular and cellular effects of Sculponeatin N’s action may involve inducing cytotoxicity in these cells.

Propriétés

IUPAC Name |

[(1R,2S,4R,9R,10S,13R,14R)-2,14-dihydroxy-5,5,9-trimethyl-14-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]methyl 3-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H40O4/c1-16(2)11-21(27)29-15-25(28)14-24-13-17(25)7-8-18(24)23(5)10-6-9-22(3,4)19(23)12-20(24)26/h11,17-20,26,28H,6-10,12-15H2,1-5H3/t17-,18+,19-,20+,23+,24-,25+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGXSLFHBGBEREA-DDUYGNKYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)OCC1(CC23CC1CCC2C4(CCCC(C4CC3O)(C)C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CC(=O)OC[C@]1(C[C@]23C[C@H]1CC[C@H]2[C@@]4(CCCC([C@H]4C[C@@H]3O)(C)C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H40O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Sculponeatin N and where is it found?

A1: Sculponeatin N is a 6,7-seco-ent-kaurane diterpenoid. This means it belongs to a class of naturally occurring organic compounds derived from a specific type of diterpene with a rearranged carbon skeleton. It was first isolated from the plant Isodon sculponeatus .

Q2: What is the significance of Sculponeatin N's structure?

A2: Sculponeatin N possesses a unique polycyclic structure, including a challenging bicyclo[3.2.1]octane ring system . This complex structure has attracted significant interest from synthetic chemists aiming to develop efficient strategies for its total synthesis.

Q3: What are the key reactions involved in the total synthesis of Sculponeatin N?

A3: Several research groups have successfully achieved the total synthesis of Sculponeatin N. Key synthetic strategies employed include:

- Regio- and stereoselective aldol reaction: This reaction forms a lactone, a cyclic ester, which serves as a crucial intermediate in the synthesis .

- Intramolecular Diels-Alder reaction: This reaction simultaneously forms the B and C rings of the Sculponeatin N skeleton, highlighting its efficiency in constructing complex polycyclic structures .

- Radical cyclization: This reaction forms the D ring of Sculponeatin N, showcasing the utility of radical chemistry in natural product synthesis , .

- Palladium-catalyzed reductive Heck cyclization: This method offers a regioselective approach to the bicyclo[3.2.1]octan-2-one core, providing advantages over traditional radical methods .

Q4: What is the biological activity of Sculponeatin N?

A4: Sculponeatin N, along with other similar compounds isolated from Isodon sculponeatus, has demonstrated cytotoxic activity against human tumor cell lines K562 and HepG2 . This suggests potential applications in cancer research.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benz[5,6]azuleno[7,8,1-cde]benzofuran-2,6,8-triol,4-(3,5-dihydroxyphenyl)-3,4,4a,5,9b,10-hexahydro-3,5,10-tris(4-hydroxyphenyl)-, (3R,4R,4aS,5S,9bS,10R)-rel-(+)-](/img/structure/B1151625.png)

![(2',2',3',3',4',4',5',5'-Octadeuteriospiro[8-azoniabicyclo[3.2.1]octane-8,1'-azolidin-1-ium]-3-yl) 2-hydroxy-2,2-diphenylacetate;chloride](/img/structure/B1151628.png)

![(S)-[(2R,5R)-5-ethenyl-1-oxido-1-azoniabicyclo[2.2.2]octan-2-yl]-[6-(trideuteriomethoxy)quinolin-4-yl]methanol](/img/structure/B1151636.png)

![(R)-[(2S,5R)-5-ethenyl-1-oxido-1-azoniabicyclo[2.2.2]octan-2-yl]-[6-(trideuteriomethoxy)quinolin-4-yl]methanol](/img/structure/B1151638.png)